molecular formula C21H14Cl2N2O2S B2824714 3-[(3,4-dichlorophenyl)methoxy]-N-phenylthieno[2,3-b]pyridine-2-carboxamide CAS No. 338757-00-9

3-[(3,4-dichlorophenyl)methoxy]-N-phenylthieno[2,3-b]pyridine-2-carboxamide

Cat. No. B2824714
CAS RN: 338757-00-9
M. Wt: 429.32
InChI Key: WPNSLJKVUGBUCN-UHFFFAOYSA-N
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Description

3-[(3,4-dichlorophenyl)methoxy]-N-phenylthieno[2,3-b]pyridine-2-carboxamide, referred to as DCMPC, is a synthetic compound that has been studied for its potential medicinal and laboratory applications. DCMPC is a heterocyclic compound that contains a thiophene ring and a pyridine ring, and is commonly used as an intermediate in the synthesis of various pharmaceuticals and other compounds. In recent years, DCMPC has been studied for its potential use in scientific research and laboratory experiments due to its unique properties.

Scientific Research Applications

Chemical Structure and Properties

  • The molecular structure and properties of related compounds to 3-[(3,4-dichlorophenyl)methoxy]-N-phenylthieno[2,3-b]pyridine-2-carboxamide have been studied. For instance, the synthesis and properties of aromatic polyamides and polyimides based on related compounds have been explored, focusing on their potential applications in materials science (Yang & Lin, 1994); (Yang & Lin, 1995).

Synthesis and Characterization

  • Several studies have focused on the synthesis and characterization of compounds structurally similar to the one . These studies often involve complex chemical processes and analyze the resultant products for various properties, including crystal structure and optical properties (Briseño-Ortega et al., 2018).

Potential Applications in Drug Discovery

  • Research has also been conducted on compounds structurally similar to this compound in the field of drug discovery. These compounds have been analyzed for their potential antimicrobial and antitumor activities, suggesting their relevance in the development of new pharmaceuticals (Hung et al., 2014).

Interactions with Other Chemical Entities

  • There are studies examining the interactions of similar compounds with other chemical entities. This research is vital in understanding the complex reactions these compounds may undergo and their potential applications in various fields, including materials science and pharmaceuticals (Das et al., 1993).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It may depend on the specific biological or chemical context in which the compound is used .

Future Directions

The future directions for research on this compound could include further studies to elucidate its synthesis, structure, chemical reactions, mechanism of action, properties, and safety and hazards. Such research could contribute to the development of new therapeutic agents or other useful compounds .

properties

IUPAC Name

3-[(3,4-dichlorophenyl)methoxy]-N-phenylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O2S/c22-16-9-8-13(11-17(16)23)12-27-18-15-7-4-10-24-21(15)28-19(18)20(26)25-14-5-2-1-3-6-14/h1-11H,12H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNSLJKVUGBUCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=CC=C3)OCC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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